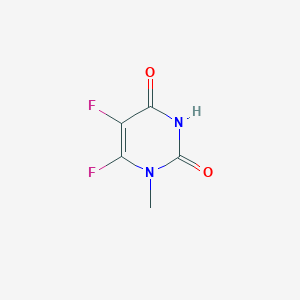
2H-Thiopyran, tetrahydro-2-(1-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran is a heterocyclic compound that features a sulfur atom within a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butenyl-substituted precursor with a thiol in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran may involve continuous flow processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are often used to facilitate the cyclization reaction. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The butenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiopyrans depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form bonds with metal ions, influencing enzymatic activities and other biochemical pathways. The compound’s reactivity with electrophiles and nucleophiles also plays a role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-thiopyran: Lacks the butenyl group but shares the thiopyran ring structure.
2-(But-3-en-2-yl)tetrahydro-2H-pyran: Similar structure but with an oxygen atom instead of sulfur.
Thiazoles and Selenazoles: Contain sulfur or selenium atoms and exhibit similar reactivity
Uniqueness
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran is unique due to the presence of both a butenyl group and a sulfur atom within the same ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
62162-13-4 |
|---|---|
Fórmula molecular |
C9H16S |
Peso molecular |
156.29 g/mol |
Nombre IUPAC |
2-but-3-en-2-ylthiane |
InChI |
InChI=1S/C9H16S/c1-3-8(2)9-6-4-5-7-10-9/h3,8-9H,1,4-7H2,2H3 |
Clave InChI |
OQFBSRMYONEYNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1CCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


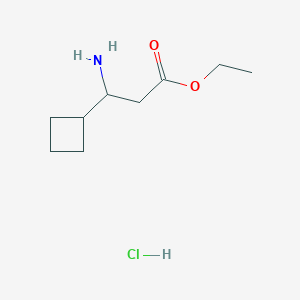

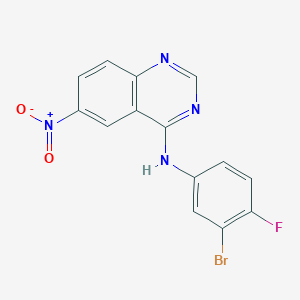
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
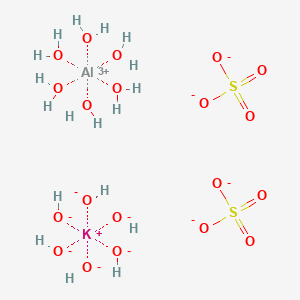
![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)


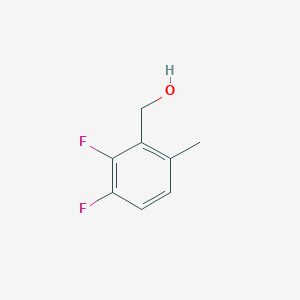


![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)

